molecular formula C10H15BrSi B1601258 (3-(Bromomethyl)phenyl)trimethylsilane CAS No. 17903-44-5

(3-(Bromomethyl)phenyl)trimethylsilane

Cat. No.: B1601258
CAS No.: 17903-44-5
M. Wt: 243.21 g/mol
InChI Key: DVPGBDZQQANSLM-UHFFFAOYSA-N
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Description

(3-(Bromomethyl)phenyl)trimethylsilane is an organosilicon compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further bonded to a trimethylsilane group. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bromomethyl)phenyl)trimethylsilane typically involves the bromination of (3-methylphenyl)trimethylsilane. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient heat and mass transfer, as well as the implementation of stringent safety measures to handle bromine and other hazardous reagents.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, and ethers.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Reduction Products: (3-Methylphenyl)trimethylsilane.

Scientific Research Applications

(3-(Bromomethyl)phenyl)trimethylsilane is utilized in various fields of scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.

    Material Science: Used in the preparation of silicon-containing polymers and materials with unique properties.

    Pharmaceuticals: Employed in the synthesis of bioactive compounds and drug intermediates.

    Chemical Biology: Utilized in the development of molecular probes and labeling agents for biological studies.

Mechanism of Action

The mechanism of action of (3-(Bromomethyl)phenyl)trimethylsilane in chemical reactions involves the activation of the bromomethyl group towards nucleophilic attack. The trimethylsilane group provides steric hindrance and electronic effects that influence the reactivity of the compound. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.

Comparison with Similar Compounds

    (4-(Bromomethyl)phenyl)trimethylsilane: Similar structure but with the bromomethyl group at the para position.

    (2-(Bromomethyl)phenyl)trimethylsilane: Bromomethyl group at the ortho position.

    (3-(Chloromethyl)phenyl)trimethylsilane: Chlorine atom instead of bromine.

Uniqueness: (3-(Bromomethyl)phenyl)trimethylsilane is unique due to the specific positioning of the bromomethyl group, which affects its reactivity and the types of reactions it can undergo. The presence of the trimethylsilane group also imparts distinct steric and electronic properties that differentiate it from other halomethylphenyl compounds.

Properties

IUPAC Name

[3-(bromomethyl)phenyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPGBDZQQANSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503377
Record name [3-(Bromomethyl)phenyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17903-44-5
Record name [3-(Bromomethyl)phenyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of m-trimethylsilyltoluene (8.22 g, 50 mmol), NBS (8.90 g, 50 mmol), AIBN (0.05 g) and chlorobenzene (50 ml) was heated by means of a heating bath preheated to 110° C. An exothermic reaction started when the reaction mixture reached 80-90° C. and the orange suspension became a colorless solution within minutes. The mixture was cooled down with the aid of an ice-bath, ice water was added and the resulting mixture was extracted with hexane. The organic phase was washed with water, then brine and dried (MgSO4). Filtration through a silica plug (10 g) followed by evaporation of solvents yielded 12.05 g (99%) of 37 as a colorless liquid. Spectroscopic data were identical to those reported in the literature.43
Quantity
8.22 g
Type
reactant
Reaction Step One
Name
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 3-trimethylsilyltoluene (3.28 g, 10 mmol), N-bromosuccinimide (1.78 g, 10 mmol) and benzoylperoxide (10 mg) in CCl4 (20 ml) was stirred under reflux for 3 hours, then cooled and filtered. The solvent was removed under reduced pressure and 3-trimethylsilylbenzylbromide was purified by distillation.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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